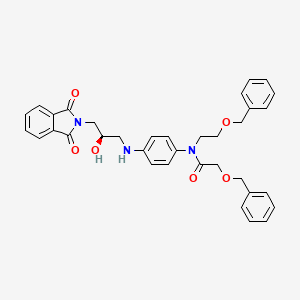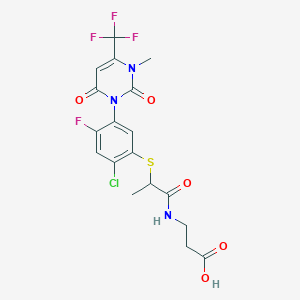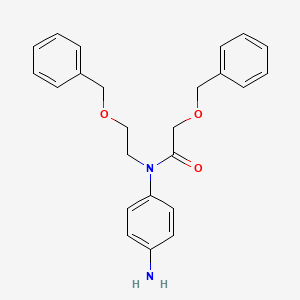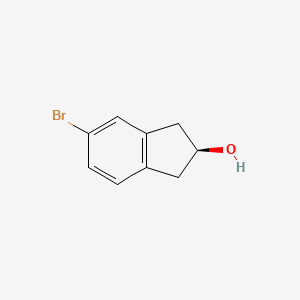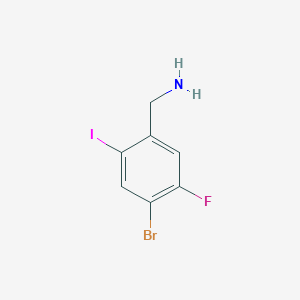
4-Bromo-5-fluoro-2-iodobenzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-fluoro-2-iodobenzylamine is an organic compound with the molecular formula C7H6BrFIN. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzylamine core. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-iodobenzylamine typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of a benzylamine derivative followed by selective substitution reactions to introduce the bromine, fluorine, and iodine atoms. For instance, a Friedel-Crafts acylation followed by a Clemmensen reduction can be employed to introduce the bromine and fluorine atoms .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Techniques such as column chromatography and recrystallization are commonly used for purification.
化学反応の分析
Types of Reactions: 4-Bromo-5-fluoro-2-iodobenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the halogenated benzylamine to its amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3) are used under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzylamines, nitrobenzylamines, and amine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-Bromo-5-fluoro-2-iodobenzylamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly in the field of oncology and neurology.
作用機序
The mechanism of action of 4-Bromo-5-fluoro-2-iodobenzylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structural configuration. It may bind to active sites of enzymes, altering their function and leading to various biochemical effects. The presence of halogen atoms enhances its reactivity and binding affinity to target molecules .
類似化合物との比較
- 4-Bromo-2,5-difluorobenzoic acid
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
- 4-Bromo-2,5-dimethoxyamphetamine
Comparison: Compared to similar compounds, 4-Bromo-5-fluoro-2-iodobenzylamine is unique due to the presence of three different halogen atoms, which significantly influence its chemical reactivity and biological activity. The combination of bromine, fluorine, and iodine atoms provides a distinct electronic environment, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C7H6BrFIN |
|---|---|
分子量 |
329.94 g/mol |
IUPAC名 |
(4-bromo-5-fluoro-2-iodophenyl)methanamine |
InChI |
InChI=1S/C7H6BrFIN/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2H,3,11H2 |
InChIキー |
HWRRBKCMIYLRHJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)Br)I)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone](/img/structure/B13430657.png)
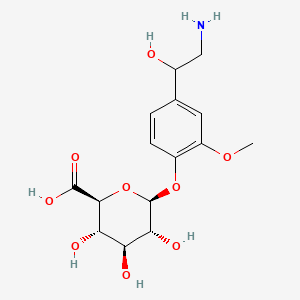

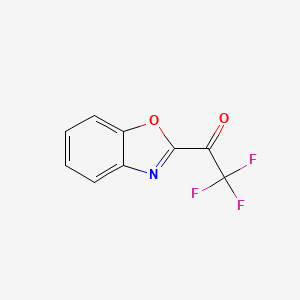
![[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate](/img/structure/B13430684.png)

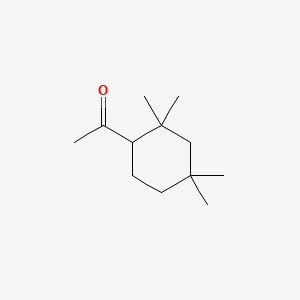
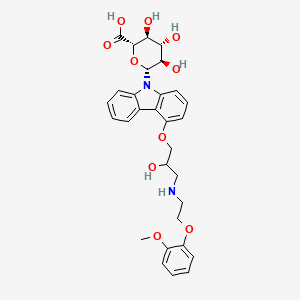
![4-[[2-Methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13430718.png)
![(2S,3R,4R,5R,6S)-2-[[(3R,4S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B13430721.png)
